molecular formula C7H10N2O2 B10771174 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Cat. No.: B10771174
M. Wt: 154.17 g/mol
InChI Key: OAJLTKZYCPGQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol can be achieved through various methods. One common approach involves the reductive amination of 3-ethoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Another method involves the N-alkylation of O-alkylated racemic this compound. This process uses alkyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in alkylated or acylated derivatives .

Scientific Research Applications

4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its role as a GABA uptake inhibitor. By inhibiting the reuptake of gamma-aminobutyric acid (GABA), this compound increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. This action can help in reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-carboxamide
  • 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
  • 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-one

Uniqueness

4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern and its ability to act as a GABA uptake inhibitor. This property distinguishes it from other isoxazole derivatives, which may have different biological activities and therapeutic potentials .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-amino-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10)

InChI Key

OAJLTKZYCPGQMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)ONC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.